

Application Note: Protocol for Antibody Labeling with DBCO-PEG12-acid

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Compound of Interest

Compound Name: DBCO-PEG12-acid

Cat. No.: B8104232

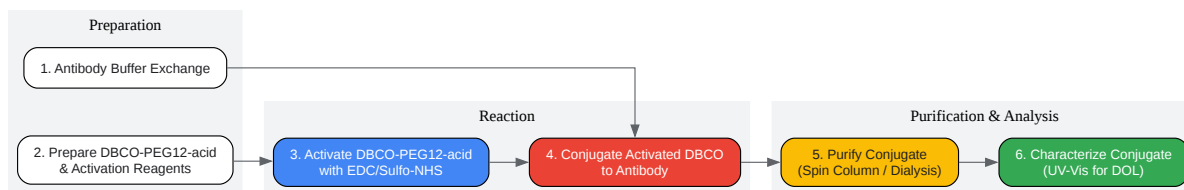
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Audience: Researchers, scientists, and drug development professionals.

Introduction: This application note provides a detailed protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody using **DBCO-PEG12-acid**. This method utilizes a two-step carbodiimide reaction, which first activates the carboxylic acid group of the **DBCO-PEG12-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).^{[1][2][3]} The resulting stable Sulfo-NHS ester is then reacted with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.^{[1][3]} The incorporated DBCO group can then be used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a bioorthogonal reaction ideal for conjugating antibodies to azide-modified molecules such as drugs, fluorophores, or oligonucleotides with high specificity and efficiency. The hydrophilic PEG12 spacer helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the final conjugate.

Experimental Workflow

The overall process involves antibody preparation, activation of the DBCO reagent, conjugation to the antibody, and purification of the final conjugate.



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Caption: Workflow for antibody labeling with **DBCO-PEG12-acid**.

Materials and Reagents

- Antibody: Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL. The antibody solution should be free of amine-containing buffers (like Tris) and stabilizers (like BSA).
- **DBCO-PEG12-acid**: (MW ~905 g/mol)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW ~191.7 g/mol)
- Sulfo-NHS (N-hydroxysulfosuccinimide): (MW ~217.1 g/mol)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Solvent: Anhydrous Dimethylsulfoxide (DMSO).
- Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).
- Equipment: Spectrophotometer (e.g., NanoDrop), microcentrifuge, pipettes, reaction tubes.

Detailed Experimental Protocol

This protocol is designed for labeling ~1 mg of a typical IgG antibody (MW ~150,000 g/mol). Optimization may be required for different antibodies or desired degrees of labeling (DOL).

Step 1: Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be exchanged into the Conjugation Buffer (PBS, pH 7.2-7.5).
- Use a spin desalting column or dialysis cassette appropriate for the antibody volume and concentration.
- After buffer exchange, adjust the antibody concentration to 2 mg/mL using the Conjugation Buffer.

Step 2: Preparation of Reagents

- **DBCO-PEG12-acid** Stock (10 mM): Dissolve ~4.5 mg of **DBCO-PEG12-acid** in 500 μ L of anhydrous DMSO. Vortex until fully dissolved. Note: Prepare this solution fresh before use.
- **EDC** Stock (100 mM): Dissolve ~1.9 mg of EDC in 100 μ L of anhydrous DMSO or Activation Buffer. Note: EDC is moisture-sensitive; prepare fresh and use immediately.
- **Sulfo-NHS** Stock (100 mM): Dissolve ~2.2 mg of Sulfo-NHS in 100 μ L of anhydrous DMSO or Activation Buffer. Note: Prepare fresh and use immediately.

Step 3: Activation of DBCO-PEG12-acid

This step creates the amine-reactive Sulfo-NHS ester. The reaction is performed in a separate tube.

- In a microcentrifuge tube, combine the following:
 - 13.3 μ L of 10 mM **DBCO-PEG12-acid** stock (for a 20-fold molar excess over the antibody).
 - 20 μ L of Activation Buffer (0.1 M MES, pH 6.0).

- Add 2.7 μL of 100 mM EDC stock and 5.4 μL of 100 mM Sulfo-NHS stock to the DBCO solution.
- Vortex gently and incubate at room temperature for 15-20 minutes.

Step 4: Conjugation to Antibody

- Add the entire activated **DBCO-PEG12-acid** mixture from Step 3 to 500 μL of the 2 mg/mL prepared antibody solution (contains 1 mg of antibody).
- Mix gently by pipetting. Avoid vigorous vortexing to prevent antibody denaturation.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Purification of the DBCO-Labeled Antibody

It is crucial to remove unreacted DBCO reagent and byproducts, which can interfere with downstream applications.

- Spin Desalting Column Method (Recommended for rapid purification):
 - Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with PBS according to the manufacturer's instructions.
 - Apply the entire reaction mixture from Step 4 to the center of the resin bed.
 - Centrifuge at the recommended speed (e.g., 1,000-1,500 x g) for 2 minutes.
 - The purified DBCO-labeled antibody will be in the collection tube.
- Dialysis Method (For larger volumes):
 - Transfer the reaction mixture to a dialysis cassette (10K MWCO).
 - Dialyze against 1-2 L of PBS, pH 7.4 at 4°C.
 - Change the buffer at least three times over 24 hours.

Step 6: Characterization and Storage

- Determine Concentration and Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 309 nm (for DBCO) using a spectrophotometer.
 - The antibody concentration can be calculated using the following formula, which corrects for DBCO absorbance at 280 nm:
 - Antibody Conc. (M) = $[A_{280} - (A_{309} \times CF)] / \epsilon_{280_protein}$
 - Where:
 - A_{280} and A_{309} are the absorbances at 280 nm and 309 nm.
 - CF is the correction factor (A_{280}/A_{309}) for the DBCO reagent (~0.90 for some DBCO linkers).
 - $\epsilon_{280_protein}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).
 - The Degree of Labeling (DOL) is calculated as:
 - $DOL = A_{309} / (\epsilon_{309_DBCO} \times \text{Antibody Conc. (M)})$
 - Where ϵ_{309_DBCO} is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
- Storage:
 - Store the purified DBCO-labeled antibody at 4°C for immediate use (within a week).
 - For long-term storage, add a cryoprotectant like glycerol to a final concentration of 20-50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The reactivity of the DBCO group may decrease over time.

Expected Results and Data

The Degree of Labeling (DOL) can be controlled by varying the molar excess of the DBCO reagent added to the antibody. Higher molar excesses generally lead to higher DOL values, but can also increase the risk of antibody aggregation or loss of activity.

Molar Excess of DBCO Reagent	Expected DOL	Typical Antibody Recovery	Notes
5 - 10 fold	1 - 3	> 85%	Recommended starting range to maintain antibody integrity.
15 - 20 fold	3 - 6	> 80%	Moderate labeling; may be optimal for many applications.
> 25 fold	> 6	70 - 80%	High labeling; increased risk of aggregation and reduced antigen binding.

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